molecular formula C15H15N3O4 B2456973 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide CAS No. 1396802-30-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide

Cat. No.: B2456973
CAS No.: 1396802-30-4
M. Wt: 301.302
InChI Key: DQGFQGOMYUSSHA-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide: is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a pyrazine-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the pyrazine-2-carboxamide can be reduced to an alcohol.

    Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Halogenated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide involves its interaction with molecular targets in biological systems. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The pyrazine-2-carboxamide structure may facilitate binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, hydroxypropyl group, and pyrazine-2-carboxamide structure. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-15(20,8-18-14(19)11-7-16-4-5-17-11)10-2-3-12-13(6-10)22-9-21-12/h2-7,20H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGFQGOMYUSSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC=CN=C1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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